2-Hydroxy-3-butenenitrile

Description

Overview and Significance of 2-Hydroxy-3-butenenitrile in Organic Synthesis

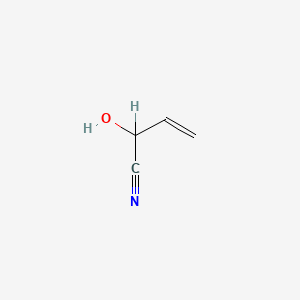

This compound, also known by synonyms such as vinylglycolonitrile and acrolein cyanohydrin, is an organic compound with the chemical formula C₄H₅NO. ontosight.ainih.gov Its structure features a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to a butene backbone, making it a bifunctional molecule with significant utility in organic synthesis. ontosight.aisolubilityofthings.com The presence of these functional groups, along with a carbon-carbon double bond, imparts a high degree of reactivity to the molecule, allowing it to participate in a variety of chemical transformations. solubilityofthings.comontosight.ai

The significance of this compound in organic synthesis lies in its role as a versatile intermediate for the production of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aismolecule.comcymitquimica.com The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group and the double bond offer further sites for chemical modification. smolecule.com This reactivity makes it a valuable building block for constructing nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. fiveable.me

The compound's structure allows for diverse reactions such as nucleophilic additions, hydrolysis, and polymerization. solubilityofthings.comcymitquimica.com Its potential in biocatalysis has also been a subject of academic inquiry, particularly its use as a substrate for enzymes like nitrilases. smolecule.com These enzymes can selectively hydrolyze the nitrile group, offering a green and efficient route to valuable carboxylic acids. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅NO | ontosight.ainih.gov |

| Molecular Weight | 83.09 g/mol | aksci.com |

| IUPAC Name | 2-hydroxybut-3-enenitrile | nih.govaksci.com |

| CAS Number | 5809-59-6 | ontosight.ainih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 152.16°C (estimate) | chemicalbook.com |

| Density | 1.0989 (estimate) | chemicalbook.com |

| Solubility | Soluble in polar solvents like water and alcohols. solubilityofthings.comcymitquimica.com |

Historical Context of Research on α-Hydroxynitriles and Unsaturated Nitriles

The study of α-hydroxynitriles, also known as cyanohydrins, has a long history in organic chemistry, with early research focusing on their synthesis and reactivity. The reversible formation of cyanohydrins from aldehydes and hydrogen cyanide is a classic reaction. nih.gov Research into the kinetics and mechanisms of cyanohydrin formation and cleavage, often catalyzed by enzymes like oxynitrilases, has been ongoing for decades. nih.gov

The investigation of unsaturated nitriles gained momentum with the development of industrial processes for their synthesis. While the direct addition of hydrogen cyanide (HCN) to unsaturated carbon-carbon bonds was known on a smaller scale, its industrial application for producing compounds like adiponitrile (B1665535) was a significant breakthrough. chinesechemsoc.org

More recent research has focused on the selective transformation of unsaturated nitriles. For instance, the chemoselective hydrogenation of the nitrile group in the presence of a carbon-carbon double bond to produce unsaturated primary amines is an important area of study, as these products are valuable intermediates in the fine chemical industry. conicet.gov.ar The development of catalysts that can achieve this selectivity has been a key objective. conicet.gov.ar The study of α,β-unsaturated nitriles, in particular, is significant due to the conjugation between the nitrile group and the alkene, which delocalizes π-electrons and influences the molecule's stability and reactivity, making it susceptible to nucleophilic attack. fiveable.me

Scope and Objectives of Academic Investigations into this compound

Academic research on this compound is multifaceted, driven by its synthetic potential and interesting chemical properties. Key areas of investigation include:

Synthesis and Characterization: A primary focus is the development of efficient and selective methods for its synthesis. A common laboratory and industrial synthesis involves the reaction of acrolein with a cyanide source, such as sodium cyanide, in the presence of an acid catalyst. ontosight.aismolecule.com Researchers also investigate its physical and chemical properties, including its stability under various conditions. For example, studies have shown that this compound can degrade to acrolein, with the rate of degradation being influenced by pH. smolecule.comresearchgate.net

Reaction Chemistry: A significant portion of research is dedicated to exploring the reactivity of its functional groups. This includes studying its hydrolysis to 2-hydroxy-3-butenoic acid, reduction of the nitrile group, and participation in condensation and polymerization reactions. smolecule.com

Biocatalysis and Enzymatic Transformations: There is considerable interest in using enzymes to transform this compound. Studies have demonstrated that nitrilase enzymes from various microorganisms can hydrolyze it to the corresponding carboxylic acid. smolecule.comnih.gov For instance, the black yeast Exophiala oligosperma R1 has been shown to convert this compound to 2-hydroxy-3-butenoic acid under acidic conditions. nih.govresearchgate.net This research aims to develop environmentally friendly and highly selective methods for producing valuable chemicals.

Applications in Synthesis: A major objective is to utilize this compound as a key intermediate in the total synthesis of more complex target molecules, such as pharmaceuticals and natural products. solubilityofthings.comlookchem.com Its unique combination of functional groups makes it an attractive starting material for creating diverse molecular architectures. smolecule.com

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Source |

| Synthesis | Commonly synthesized from acrolein and sodium cyanide. ontosight.aismolecule.com | |

| Stability | Degrades to acrolein, with the degradation rate dependent on pH. smolecule.comresearchgate.net | |

| Enzymatic Hydrolysis | Can be hydrolyzed to 2-hydroxy-3-butenoic acid by nitrilases from microorganisms like Exophiala oligosperma. nih.govresearchgate.net | |

| Reactivity | Undergoes hydrolysis, reduction of the nitrile, and polymerization. solubilityofthings.comsmolecule.com |

Properties

IUPAC Name |

2-hydroxybut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-2-4(6)3-5/h2,4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFMHXZXCCJSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973673 | |

| Record name | 2-Hydroxybut-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-59-6 | |

| Record name | 2-Hydroxy-3-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5809-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenenitrile, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybut-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2 Hydroxy 3 Butenenitrile

Established Synthetic Routes to 2-Hydroxy-3-butenenitrile

Several reliable methods have been established for the synthesis of this compound. These routes typically involve the addition of a cyanide source to an acrolein precursor or the modification of related nitrile compounds.

The most direct and common approach to synthesizing this compound is through the nucleophilic addition of a cyanide anion to the carbonyl carbon of acrolein. ontosight.ai This reaction is a classic example of cyanohydrin formation. libretexts.org The process is reversible and can be catalyzed by either acid or base. libretexts.org

From an industrial and laboratory perspective, the use of hydrogen cyanide (HCN) poses significant handling risks due to its high toxicity and volatility. ncl.ac.uk Trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a widely used and safer alternative. ncl.ac.ukorganic-chemistry.org It reacts with aldehydes and ketones in the presence of a catalyst to form O-silylated cyanohydrins. organic-chemistry.org In the case of acrolein, the reaction with TMSCN yields 2-(trimethylsiloxy)-3-butenenitrile. orgsyn.org This reaction is often facilitated by Lewis acid or base catalysts to enhance efficiency. organic-chemistry.org The trimethylsilyl ether of acrolein cyanohydrin has been identified as a product in various synthetic contexts. orgsyn.orgucsf.edu

Following the formation of the silyl-protected cyanohydrin, a hydrolysis step is required to liberate the free hydroxyl group and yield the final product. libretexts.org The O-trimethylsilyl group is typically removed under mild acidic conditions. libretexts.orgcore.ac.uk This desilylation step efficiently converts the intermediate 2-(trimethylsiloxy)-3-butenenitrile into this compound. libretexts.orgwinthrop.edu This two-step sequence, involving silylation followed by hydrolysis, provides a reliable and high-yielding pathway to the target cyanohydrin, avoiding the direct use of highly toxic HCN. libretexts.org

An alternative synthetic strategy involves the formation and subsequent hydrolysis of an acylated derivative of this compound. ontosight.ai For instance, 2-(acetyloxy)-3-butenenitrile can be synthesized and serve as a stable precursor. ontosight.ai This acylated compound can be prepared through various methods, such as the reaction of acrolein with acetic anhydride (B1165640) and a cyanide source. ontosight.aidiva-portal.org The final step is the hydrolysis of the ester group to unveil the hydroxyl functionality. ontosight.ai This can be achieved under either acidic or basic conditions, providing a controlled route to this compound. This method is particularly useful when other parts of a molecule might be sensitive to the conditions used for direct cyanohydrin formation. researchgate.net

A conceptually different approach involves the creation of the carbon-carbon double bond at a late stage of the synthesis through a dehydration reaction. nih.gov This route would begin with a saturated precursor, such as a 2,4-dihydroxybutyronitrile. ub.edu The stereoselective dehydration of the secondary alcohol at the 4-position, under acidic conditions, would lead to the formation of the terminal alkene, yielding this compound. nih.gov While this method is a standard transformation in organic synthesis for creating sites of unsaturation, its specific application for the large-scale production of this compound is less commonly documented compared to cyanohydrin formation from acrolein.

Table 1: Overview of Established Synthetic Routes

| Route | Precursor | Key Reagents/Intermediates | Final Product | Reference(s) |

|---|---|---|---|---|

| Direct Cyanohydrin Formation | Acrolein | Trimethylsilyl cyanide (TMSCN), followed by acid hydrolysis | This compound | orgsyn.org, libretexts.org |

| Hydrolysis of Acylated Derivative | Acrolein | Acetic anhydride, KCN; Intermediate: 2-(acetyloxy)-3-butenenitrile | This compound | diva-portal.org, ontosight.ai |

| Dehydration Approach | 2,4-Dihydroxybutyronitrile | Acid catalyst (for dehydration) | This compound | nih.gov |

Cyanohydrin Formation from Acrolein Precursors

Stereoselective Synthesis of this compound and its Derivatives

The carbon atom bearing the hydroxyl and nitrile groups in this compound is a chiral center. Consequently, the development of stereoselective synthetic methods to produce enantiomerically enriched or pure forms of this compound is a significant area of research.

Enzymatic catalysis has proven to be a powerful tool for this purpose. researchgate.net The (S)-hydroxynitrile lyase (Hnl) from the rubber tree Hevea brasiliensis has been successfully used to catalyze the asymmetric addition of hydrocyanic acid to acrolein. researchgate.net This biocatalytic transformation yields (S)-2-hydroxybut-3-enenitrile with high enantiomeric purity (80–95% e.e.). researchgate.net Such enzymatic methods are highly valued for their exceptional selectivity under mild reaction conditions.

In addition to biocatalysis, asymmetric synthesis using chiral metal complexes has been explored. ncl.ac.ukdiva-portal.org Chiral titanium-salen complexes, for example, have been developed as effective catalysts for the asymmetric addition of cyanide sources, including TMSCN and acyl cyanides, to aldehydes. diva-portal.org These catalytic systems can produce optically active O-functionalized cyanohydrins in high yields and with significant enantioselectivity. diva-portal.org The resulting chiral derivatives can then be hydrolyzed to afford the enantiomerically enriched this compound.

Table 2: Examples of Stereoselective Synthesis

| Method | Catalyst/Enzyme | Substrate(s) | Product | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Biocatalysis | (S)-hydroxynitrile lyase (Hevea brasiliensis) | Acrolein, HCN | (S)-2-hydroxybut-3-enenitrile | High enantiomeric excess (80-95% e.e.) is achievable. | researchgate.net |

| Asymmetric Catalysis | Chiral dimeric Ti-salen complex | Aldehydes (e.g., Acrolein), Acyl cyanide/Ethyl cyanoformate | O-Acylated cyanohydrins | Produces enantiopure O-acylated cyanohydrins in high yields. | diva-portal.org |

Enantioselective Approaches in Cyanohydrin Synthesis

The creation of specific enantiomers of this compound is of significant interest, as chiral cyanohydrins are valuable building blocks for pharmaceuticals and agrochemicals. smolecule.comresearchgate.net Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for resolving a racemic mixture. This is typically achieved using chiral catalysts, which can be biological (enzymes) or synthetic (metal complexes or organocatalysts).

Biocatalytic Synthesis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones. pu-toyama.ac.jpuniprot.org The use of HNLs is a powerful method for producing enantiomerically pure cyanohydrins. For the synthesis of this compound, (S)-HNL from the rubber tree (Hevea brasiliensis) has been successfully used to transform acrolein into (S)-2-hydroxy-3-butenenitrile. researchgate.net This biocatalytic approach is highly specific and yields the (S)-enantiomer, which can be used in further syntheses, such as for 1-deoxy-D-xylulose. researchgate.net

However, the choice of enzyme and reaction conditions is critical. While (R)-HNL from Japanese apricot (Prunus mume) is effective for many aliphatic aldehydes, its application to acrolein results in poor enantioselectivity. pu-toyama.ac.jp This is attributed to the high water solubility of acrolein, which facilitates a competing non-enzymatic, racemic reaction. pu-toyama.ac.jp

Metal-Based and Organocatalytic Synthesis: A variety of chiral catalysts have been developed for the asymmetric cyanation of aldehydes. Although not all have been specifically documented for acrolein, they represent established methodologies for this type of transformation. These catalysts work by creating a chiral environment around the substrate, directing the cyanide nucleophile to one face of the carbonyl group.

Prominent examples of catalytic systems include:

Lanthanide Complexes: Chiral complexes of lanthanide metals (e.g., Gadolinium, Ytterbium) with ligands like pybox or BINOL derivatives can effectively catalyze the asymmetric cyanation of α,β-unsaturated carbonyls. researchgate.netacs.orgmdpi.com For instance, a chiral gadolinium complex has been used for the conjugate cyanation of α,β-unsaturated N-acylpyrroles. mdpi.combeilstein-journals.org

Titanium Complexes: Chiral titanium-based catalysts, such as those derived from Ti(OiPr)₄ and chiral ligands like salen or biphenol derivatives, are effective for the enantioselective addition of cyanide sources (e.g., TMSCN) to aldehydes. mdpi.comdiva-portal.org

Organocatalysts: Small organic molecules, such as those based on cinchona alkaloids or chiral N,N'-dioxides, can act as catalysts for enantioselective cyanation, avoiding the use of metals entirely. scu.edu.cn

The table below summarizes the performance of a biocatalyst in the synthesis of chiral this compound and provides a representative example of a metal-based catalyst for a related substrate.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-Hydroxynitrile lyase (Hevea brasiliensis) | Acrolein | (S)-2-Hydroxy-3-butenenitrile | High (not specified) | researchgate.net |

| (R)-Hydroxynitrile lyase (Prunus mume) | Acrolein | (R)-2-Hydroxy-3-butenenitrile | Poor | pu-toyama.ac.jp |

| Chiral Gd Complex | α-Substituted α,β-Unsaturated N-Acylpyrrole | Chiral β-Cyano N-Acylpyrrole | up to 95.5:4.5 er | beilstein-journals.org |

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis becomes relevant when a molecule has two or more stereocenters. The goal is to control the configuration of a newly formed stereocenter in relation to a pre-existing one. Since this compound has only one stereocenter (at C2), diastereoselective synthesis is not directly applicable to its formation from achiral precursors like acrolein.

However, the principle of diastereoselective control is crucial when synthesizing analogs of this compound or when using substrates that already contain a chiral center. In these cases, the existing stereocenter can influence the stereochemical outcome of the cyanide addition. This is often accomplished by using a chiral auxiliary—a removable chiral group temporarily incorporated into the substrate.

A well-documented example is the diastereoselective conjugate addition of cyanide to α,β-unsaturated compounds bearing a chiral oxazolidinone auxiliary. For instance, the synthesis of precursors for drugs like Pregabalin and Baclofen has utilized this strategy. encyclopedia.pubresearchgate.net In these syntheses, a chiral oxazolidinone is attached to an unsaturated acid to form an α,β-unsaturated oxazolidinone. The chiral auxiliary shields one face of the molecule, forcing the cyanide nucleophile to add to the other face, thus creating a new stereocenter with a specific configuration relative to the auxiliary.

Example of Diastereoselective Cyanation:

Reaction: The conjugate addition of cyanide (from acetone (B3395972) cyanohydrin) to an (S)-α,β-unsaturated oxazolidinone, catalyzed by Samarium(III) isopropoxide. encyclopedia.pubresearchgate.net

Outcome: The reaction yields the corresponding β-cyano adduct with a high diastereomeric ratio (e.g., 88:12 dr). encyclopedia.pubresearchgate.net The newly formed stereocenter's configuration is dictated by the chiral auxiliary, which can later be removed to yield the desired enantiomerically enriched product.

This substrate-controlled approach demonstrates how stereochemistry can be directed in cyanohydrin synthesis when multiple stereocenters are involved.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. Several principles of green chemistry can be applied to the synthesis of this compound to make it safer, more efficient, and more environmentally benign.

Biocatalysis: The use of enzymes, such as the hydroxynitrile lyases (HNLs) discussed previously, is a cornerstone of green synthesis. pu-toyama.ac.jpresearchgate.net

Mild Conditions: Enzymatic reactions typically occur in water at or near ambient temperature and neutral pH, reducing energy consumption and avoiding harsh reagents.

High Selectivity: Enzymes provide excellent chemo-, regio-, and enantioselectivity, leading to purer products and less waste from side reactions. uniprot.org

Biodegradability: Enzymes are fully biodegradable catalysts.

Use of Safer Reagents: Traditionally, cyanohydrin synthesis uses hydrogen cyanide (HCN), a highly toxic and volatile gas. Green approaches seek to replace HCN with safer, easier-to-handle cyanide sources.

Trimethylsilyl Cyanide (TMSCN): This reagent is a liquid and is often preferred for its higher atom economy and easier handling in laboratory settings. researchgate.netrsc.org

Acetone Cyanohydrin: Used as both a cyanide source and a solvent in some cases, it is less volatile than HCN and can be used in catalytic amounts for certain transformations. encyclopedia.pubresearchgate.net

In Situ Cyanide Generation: Methods that generate cyanide from stable salts like potassium cyanide (KCN) only as needed can improve safety. For example, using carbon dioxide at atmospheric pressure with KCN can facilitate cyanohydrin synthesis under neutral conditions without generating free HCN gas. lookchem.com

Catalysis and Atom Economy: Moving from stoichiometric reagents to catalytic methods improves atom economy and reduces waste. The development of efficient metal-based and organocatalysts allows for the synthesis to be performed with only a small amount of the catalyst, which can often be recycled and reused, such as with polymer-supported catalysts. mdpi.comresearchgate.net

Solvent-Free Conditions: Performing reactions without a solvent, or in an environmentally benign solvent like water, reduces the environmental impact associated with volatile organic compounds (VOCs). Solvent-free cyanosilylation of aldehydes using heterogeneous catalysts has been demonstrated as a viable green alternative. rsc.org

The following table compares traditional and green approaches to cyanohydrin synthesis.

| Principle | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric acid/base | Biocatalysts (HNLs), recyclable organocatalysts or metal complexes | researchgate.netmdpi.com |

| Cyanide Source | Hydrogen Cyanide (HCN) gas | Trimethylsilyl cyanide (TMSCN), Acetone cyanohydrin, KCN/CO₂ | researchgate.netresearchgate.netlookchem.com |

| Reaction Conditions | Often requires non-aqueous solvents, potentially harsh pH | Aqueous media, near-neutral pH, ambient temperature, solvent-free | researchgate.netrsc.org |

| Selectivity | Often produces racemic mixtures | High enantioselectivity, reducing downstream purification waste | uniprot.orgresearchgate.net |

Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Butenenitrile

Nucleophilic Addition Reactions Involving the Nitrile Moiety

The nitrile group in 2-hydroxy-3-butenenitrile is susceptible to nucleophilic attack. This reactivity is a cornerstone of nitrile chemistry, allowing for the synthesis of various other functional groups. science-revision.co.uk

A significant reaction of the nitrile group is its hydrolysis to form either a carboxylic acid or an amide. smolecule.comyoutube.com This transformation can be catalyzed by acids or bases, or it can be achieved enzymatically. For instance, nitrilase enzymes, such as those from the fungus Exophiala oligosperma, can hydrolyze this compound to the corresponding carboxylic acid. smolecule.com The general mechanism for the nucleophilic addition of a cyanide ion to a carbonyl, which is the reverse of the formation of a cyanohydrin, involves the attack of a nucleophile on the electrophilic carbon of the nitrile. libretexts.orgwikipedia.org

Another key reaction is the reduction of the nitrile group. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the nitrile can be converted into a primary amine. youtube.comlibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

The general reactivity of cyanohydrins, a class of compounds to which this compound belongs, involves the nucleophilic addition of a cyanide ion to an aldehyde or ketone. libretexts.orgwikipedia.orglibretexts.org This reaction is reversible and is typically catalyzed by a base, which generates the cyanide anion (CN⁻), a potent nucleophile. libretexts.orgwikipedia.org The cyanide anion then attacks the electrophilic carbonyl carbon. science-revision.co.ukyoutube.com

Transformations of the Hydroxyl Group in this compound

The hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification and etherification. These transformations are crucial for creating derivatives with altered physical and chemical properties.

One notable reaction is the direct hydroxylation of the double bond in the presence of the hydroxyl group. It has been observed that the presence of a hydroxyl group on the carbon atom adjacent to an unsaturated carbon-carbon bond, as in this compound, facilitates the hydroxylation of the double bond to form polyhydroxy saturated nitriles. google.com For example, reacting this compound with a hydroxylating agent like hydrogen peroxide can yield 2,3,4-trihydroxybutyronitrile. google.com

Olefinic Reactivity of the Butenylene Moiety

The carbon-carbon double bond in this compound is an active site for various addition reactions. This olefinic character enhances the compound's reactivity, allowing for reactions like polymerization and hydrolysis. solubilityofthings.com

One significant reaction is hydroxylation, where the double bond is converted into a diol. As mentioned previously, the presence of the adjacent hydroxyl group can facilitate this transformation, leading to the formation of polyhydroxy nitriles. google.com This reaction is a key step in converting alpha,beta-unsaturated aldehydes into valuable polyhydroxy compounds by first forming the cyanohydrin. google.com

The double bond can also participate in radical reactions and polymerization processes, contributing to the synthesis of a variety of materials. solubilityofthings.comontosight.ai

Isomerization Pathways of Unsaturated Nitriles Related to this compound

The isomerization of unsaturated nitriles is a critical industrial process, particularly in the production of adiponitrile (B1665535), a precursor to Nylon 6,6. acs.org While research directly on the isomerization of this compound is limited, extensive studies on the related compound, 2-methyl-3-butenenitrile (B95465) (2M3BN), provide significant insights into the potential isomerization pathways. acs.orgresearchgate.netuu.nltue.nl The isomerization of 2M3BN to 3-pentenenitrile (B94367) (3PN) is a key step in the DuPont adiponitrile process. acs.orgmdpi.com

The isomerization of 2M3BN can proceed through different mechanistic pathways, primarily involving C-CN or C-H bond activation, often catalyzed by nickel complexes. acs.orgresearchgate.net

C-CN Activation Pathway: This pathway leads to the formation of the linear isomer, 3-pentenenitrile (3PN). The proposed mechanism involves the oxidative addition of the C-CN bond to a low-valent nickel center, followed by an allyl rearrangement and subsequent reductive elimination of the C-CN bond to form the linear product. acs.orgresearchgate.net Studies using nickel-diphosphine complexes have shown that this pathway is favorable for the formation of 3PN. acs.orgresearchgate.net An intermediate in this reaction, formed via C-C bond activation, has been trapped and characterized, providing strong evidence for this mechanism. uu.nl

C-H Activation Pathway: This pathway results in the formation of the branched isomer, 2-methyl-2-butenenitrile (2M2BN). This mechanism is thought to begin with C-H bond activation, followed by a π-σ-σ-π allyl rearrangement and reformation of the C-H bond. researchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways and understanding the factors that control the selectivity of the isomerization. mdpi.comacs.org These studies have helped to rationalize the observed product distributions with different catalyst systems. acs.org

Nickel-based catalysts are predominantly used for the isomerization of unsaturated nitriles. The choice of ligand coordinated to the nickel center plays a crucial role in the catalyst's activity and selectivity. rsc.org

A variety of phosphorus-based ligands have been investigated, including phosphines, phosphites, phosphinites, and phosphonites. acs.orguu.nltue.nl Bidentate phosphine (B1218219) ligands, such as bis-diphenylphosphinoferrocene (dppf) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), have shown high activity and selectivity for the isomerization of 2M3BN to 3PN. acs.orgresearchgate.netresearchgate.netacs.org The steric and electronic properties of these ligands can be fine-tuned to optimize catalyst performance. researchgate.netrsc.org

The table below summarizes some of the catalytic systems used for the isomerization of 2-methyl-3-butenenitrile.

Table 1: Catalytic Systems for the Isomerization of 2-Methyl-3-butenenitrile (2M3BN)

| Catalyst System | Ligand Type | Key Findings | Reference(s) |

|---|---|---|---|

| [Ni(COD)₂] / bis-diphosphinoferrocene | Phosphine | Allows for the catalytic isomerization of 2M3BN to 3-pentenenitrile. | acs.orgacs.org |

| Ni(0) / TTP-type ligands | Phosphine | High turnover rate for 2M3BN isomerization. | acs.org |

| Ni(dppb) | Diphosphine | Identified as a highly reactive catalyst for isomerization. | researchgate.net |

| DPEphos/Ni(cod)₂ | Diphosphine | Used to study the reductive elimination step of the isomerization. | uu.nl |

| Ni(0) / N-heterocyclic carbene (NHC) | NHC | Catalyzes the isomerization of 2M3BN. | researchgate.net |

The addition of Lewis acids as co-catalysts can significantly influence the reaction. While often required in industrial processes using phosphite (B83602) ligands, their effect can be detrimental with certain phosphine-based catalysts, decreasing activity and selectivity. acs.orgacs.org

Radical Reactions Involving this compound and its Derivatives

The unsaturated nature of this compound and its derivatives makes them susceptible to radical reactions. These reactions often involve the addition of a radical species to the carbon-carbon double bond, which can trigger subsequent transformations.

One notable reaction is radical-mediated intramolecular cyano group migration. In this process, a radical adds to the unsaturated system, initiating a cascade that can involve the migration of the cyano group. preprints.org For instance, the addition of a trifluoromethyl (CF₃) radical to an alkenyl cyanohydrin can trigger a 1,4-cyano migration. preprints.org This type of reaction has been used to synthesize β-functionalized nitriles. mdpi.com

The general mechanism involves the generation of a carbon-centered radical, which can be achieved through various methods such as hydrogen atom transfer (HAT), radical addition to a π system, or halogen atom transfer (XAT). preprints.org This initial radical then adds to the double or triple bond of the cyanohydrin derivative. The resulting radical intermediate can then undergo cyclization and β-scission, leading to the migration of the cyano group and the formation of a new radical, which can be further transformed into the final product. preprints.orgmdpi.com

These radical-mediated reactions provide a powerful tool for the functionalization of cyanohydrins and their derivatives, enabling the synthesis of complex molecules that would be difficult to access through other means. preprints.orgbeilstein-journals.org

Thermal and Photochemical Reactions of this compound

The reactivity of this compound under thermal and photochemical conditions is dictated by the interplay of its three functional groups: the hydroxyl group, the carbon-carbon double bond (alkene), and the nitrile group. Its structure as an allylic cyanohydrin makes it susceptible to various transformations, including decomposition, rearrangement, and polymerization.

Thermal Reactivity

This compound is generally stable under recommended storage temperatures and pressures. aksci.com However, it undergoes degradation over time, particularly in aqueous solutions. The stability is influenced by both temperature and pH. Studies have shown that this compound decomposes to form acrolein and hydrogen cyanide. researchgate.net This decomposition is essentially a retro-cyanohydrin reaction.

Research on the stability of this compound in aqueous buffers at 23 °C and 5 °C demonstrated its pH-dependent degradation. researchgate.net The degradation is significantly faster at a more acidic pH (2.9) and a slightly basic pH (7.5) compared to pH values of 5.0 and 6.0. researchgate.net At 23 °C and pH 7.5, nearly complete degradation occurred within 24 hours, whereas at 5 °C, the compound showed greater stability across all tested pH levels. researchgate.net

Table 3.6.1: Stability of this compound and Acrolein Formation over 24 hours

Data is estimated from graphical representations in the source literature and represents the trend of degradation and product formation over approximately 24 hours. researchgate.net

At elevated temperatures, thermal decomposition is expected to be more pronounced, generating hazardous gases such as carbon oxides and nitrogen oxides. aksci.com There are also reports that the compound may polymerize explosively when exposed to light and air at temperatures above 25°C. lookchem.com

While specific high-temperature thermal rearrangement studies on this compound are not widely documented, the class of allylic cyanohydrins is known to undergo rearrangement reactions. nih.govacs.org For instance, Lewis base-promoted rearrangements have been developed to create functionalized nitriles. nih.govacs.org Such reactivity suggests that thermal conditions could potentially facilitate intramolecular rearrangements, although specific pathways and products are not detailed in the available literature.

Photochemical Reactivity

The photochemical behavior of this compound is complex, involving potential polymerization, rearrangement, and indirect photolysis via its equilibrium components.

Exposure to light, especially in the presence of air, can reportedly trigger explosive polymerization, indicating significant photochemical instability under certain conditions. lookchem.com

A key photochemical reaction pathway for unsaturated cyanohydrins involves radical-mediated intramolecular cyano group migration. preprints.org In this type of reaction, the photochemical addition of a radical species to the carbon-carbon double bond can generate an alkyl radical intermediate. preprints.org This intermediate can then undergo a rearrangement, such as a 1,2-cyano migration, to yield a more stable radical, ultimately leading to a rearranged product like a δ-ketonitrile after further steps. preprints.org

Furthermore, the photochemical reactivity in aqueous environments can be influenced by the cyanohydrin equilibrium. acs.org Cyanohydrins exist in equilibrium with the corresponding aldehyde (in this case, acrolein) and hydrogen cyanide. acs.orgresearchgate.net While the cyanohydrin itself may be relatively photochemically inert, the aldehyde is susceptible to photolysis. acs.org Research into the photochemical production of oceanic carbon monoxide has implicated non-aromatic, unsaturated aldehydes as significant precursors. acs.orgresearchgate.net In this context, this compound can act as a reservoir for the photochemically active acrolein, contributing indirectly to photochemical degradation pathways in environmental systems. acs.org

Biotransformations and Enzymatic Studies of 2 Hydroxy 3 Butenenitrile

Microbial Hydrolysis of 2-Hydroxy-3-butenenitrile

Microbial systems have demonstrated the ability to hydrolyze this compound. This biotransformation is primarily mediated by nitrilase enzymes, which catalyze the conversion of nitrile groups into carboxylic acids.

Nitrilase-Mediated Conversion to 2-Hydroxy-3-butenoic Acid

The enzymatic conversion of this compound results in the formation of 2-hydroxy-3-butenoic acid. nih.govresearchgate.netuni-stuttgart.de This reaction is a direct hydrolysis of the nitrile functional group. The process is noteworthy, especially when it occurs under acidic conditions, as α-hydroxynitriles like this compound are often unstable at neutral or alkaline pH. nih.gov The ability of certain microorganisms to perform this conversion at low pH highlights a unique biocatalytic capability. nih.govuni-stuttgart.denih.gov For instance, resting cells of E. coli JM109 expressing a nitrilase from Pseudomonas fluorescens EBC191 have been shown to convert 10 mM of this compound into 2-hydroxy-3-butenoic acid at 6 °C and pH 6. researchgate.net

Characterization of Nitrilase Activity and Substrate Specificity for Hydroxynitriles

Nitrilases are a class of enzymes (EC 3.5.5.1) that catalyze the hydrolysis of nitriles to corresponding carboxylic acids and ammonia (B1221849). cuni.czd-nb.info Based on substrate specificity, they are broadly categorized into aromatic nitrilases, aliphatic nitrilases, and arylacetonitrilases. d-nb.info Fungal nitrilases, in particular, have been noted for their potential to hydrolyze hydroxynitriles in slightly acidic conditions, a useful property given the instability of these substrates at neutral pH. cuni.cz

The nitrilase system of the acidotolerant black yeast Exophiala oligosperma R1 has been characterized for its substrate specificity. nih.gov Cell extracts from this organism can convert a variety of benzonitriles, phenylacetonitriles, and aliphatic substrates, including this compound. nih.govlilab-ecust.cn The enzyme almost exclusively converts nitriles to their corresponding acids, with little to no amide formation, confirming it as a true nitrilase. nih.govnih.gov Studies on the arylacetonitrilase from Pseudomonas fluorescens EBC191 (NitA) revealed that it hydrolyzes a wide range of aliphatic mono- and dinitriles, showing a preference for unsaturated substrates with 5-6 carbon atoms. researchgate.net However, the stability of this compound is pH-dependent, with degradation to acrolein occurring more rapidly at pH values away from neutral. researchgate.net This instability is a critical factor in biocatalytic applications. nih.gov

**Table 1: Substrate Specificity of Nitrilase from Exophiala oligosperma R1*** *This table is interactive. Users can sort data by clicking on column headers.

| Substrate | Relative Activity of Cell Extract (%) |

|---|---|

| Benzonitrile | 100 |

| 2-Cyanopyridine (B140075) | 129 |

| 3-Cyanopyridine | 154 |

| 4-Cyanopyridine | 211 |

| Phenylacetonitrile | 143 |

| This compound | Hydrolysed |

| Acrylonitrile | Hydrolysed |

Data derived from studies on the nitrile hydrolyzing system of Exophiala oligosperma R1. nih.gov

Role of Specific Microorganisms in Biotransformation (e.g., Exophiala oligosperma)

The acidotolerant black yeast Exophiala oligosperma R1 is a key microorganism in the study of this compound biotransformation. nih.gov This organism can utilize various organic nitriles as a nitrogen source under acidic conditions. nih.govnih.gov Its ability to convert this compound to 2-hydroxy-3-butenoic acid at pH 4 is a significant finding, as most known nitrilases are unstable at such low pH values. nih.govresearchgate.netnih.gov The nitrile-hydrolyzing activity in E. oligosperma R1 is inducible, with the highest activity observed when cells are grown with 2-cyanopyridine as an inducer. nih.govd-nb.info This demonstrates a specific metabolic adaptation of the microorganism to nitrile compounds. Other microorganisms, such as various species of Rhodococcus, Pseudomonas, and Fusarium, are also known to produce nitrilases, but the acid-tolerant activity of E. oligosperma R1 makes it particularly relevant for the hydrolysis of unstable α-hydroxynitriles. nih.govcuni.czd-nb.infolilab-ecust.cn

Biocatalytic Applications for the Synthesis of this compound Derivatives

The enzymatic manipulation of this compound and related structures is a field of active research for producing valuable chiral chemicals. Hydroxynitrile lyases (HNLs) are used in the synthesis of chiral cyanohydrins, which are important intermediates for pharmaceuticals. europa.eu Through directed evolution, the activity and enantioselectivity of HNLs have been significantly improved. europa.eu One notable application is the synthesis of (R)-2-hydroxy-4-phenyl-3-butene nitrile, a derivative of this compound, which serves as a building block for pharmaceuticals. europa.eu

Nitrilases are also employed for the mild and selective hydrolysis of a wide range of nitriles to produce carboxylic acids. researchgate.net For example, an immobilized nitrilase from Alcaligenes faecalis ATCC8750 has been used as an effective catalyst for producing hydroxy analogues of methionine derivatives, which have applications in animal nutrition. researchgate.netpageplace.de The ability of these enzymes to act on nitrile-containing compounds under neutral conditions makes them valuable tools in organic synthesis. researchgate.net

Metabolic Pathways of Related Nitriles in Biological Systems

Nitriles are not only synthetic compounds but also occur naturally and are part of complex metabolic pathways, particularly in plants. The metabolism of these compounds is crucial for detoxification and the synthesis of other biologically active molecules.

Role in Glucosinolate Metabolism

Glucosinolates are a class of secondary metabolites found predominantly in plants of the Brassicaceae family, such as mustard, cabbage, and wasabi. mdpi.commdpi.com When the plant tissue is damaged, the enzyme myrosinase hydrolyzes glucosinolates into various breakdown products, including isothiocyanates, thiocyanates, and simple nitriles. mdpi.commdpi.comfrontiersin.orgsemanticscholar.org The specific product formed depends on factors like pH and the presence of specifier proteins such as nitrile-specifier proteins (NSPs) or epithiospecifier proteins (ESPs). mdpi.comfrontiersin.org

For example, the hydrolysis of sinigrin (B192396) (allyl glucosinolate) can yield 3-butenenitrile (B123554). frontiersin.orgsemanticscholar.orgnih.gov Similarly, progoitrin, or (R)-2-hydroxy-3-butenyl glucosinolate, is the glucosinolate precursor that, upon hydrolysis, can lead to the formation of related nitrile compounds like 1-cyano-2-hydroxy-3-butene. mdpi.comresearchgate.net These glucosinolate-derived nitriles can be further metabolized. frontiersin.org In some plants, there is evidence of nitrilase activity that converts these nitriles into their corresponding carboxylic acids, such as the conversion of 3-butenenitrile to 3-butenoic acid. frontiersin.org This suggests a metabolic pathway for the turnover of glucosinolate-derived nitriles within the plant. frontiersin.org This pathway is distinct from the formation of isothiocyanates and represents a diversification of glucosinolate metabolism. frontiersin.orgnih.gov

Table 2: Glucosinolates and Their Related Nitrile Breakdown Products This table is interactive. Users can sort data by clicking on column headers.

| Glucosinolate Precursor | Chemical Name | Common Nitrile Product(s) |

|---|---|---|

| Sinigrin | Allyl glucosinolate | 3-Butenenitrile |

| Progoitrin | (R)-2-Hydroxy-3-butenyl glucosinolate | 1-Cyano-2-hydroxy-3-butene |

| Gluconapin | 3-Butenyl glucosinolate | 4-Pentenenitrile |

| Glucobrassicanapin | 4-Pentenyl glucosinolate | 5-Hexenenitrile |

Data compiled from various studies on glucosinolate hydrolysis. mdpi.comfrontiersin.orgsemanticscholar.orgresearchgate.net

Hydroxylation and Epoxidation Mechanisms

While the biotransformation of this compound has been predominantly studied in the context of nitrile hydrolysis, the presence of a vinyl group suggests potential for enzymatic hydroxylation and epoxidation reactions. These transformations are catalyzed by various oxidoreductases, most notably cytochrome P450 monooxygenases (CYPs) and peroxygenases. Although direct enzymatic hydroxylation and epoxidation studies on this compound are not extensively documented, the mechanisms can be inferred from studies on structurally related compounds, such as allylnitrile and other olefinic molecules.

Hydroxylation Mechanisms:

Enzymatic hydroxylation involves the insertion of an oxygen atom into a C-H bond, a reaction often catalyzed by hydroxylases. wikipedia.org In the case of this compound, the most probable sites for hydroxylation are the allylic carbon (C4) and the carbon bearing the hydroxyl group (C2).

Cytochrome P450 enzymes are primary candidates for catalyzing such reactions. The general mechanism of CYP-catalyzed hydroxylation involves the activation of molecular oxygen by the heme iron center of the enzyme. researchgate.net This process generates a highly reactive iron-oxo species, often referred to as Compound I, which is capable of abstracting a hydrogen atom from the substrate to form a substrate radical and a ferryl-hydroxy intermediate. This is followed by a "rebound" of the hydroxyl group to the radical, resulting in the hydroxylated product. washington.edu

For this compound, allylic hydroxylation at the C4 position is a plausible pathway, a common reaction for substrates with double bonds. nih.govnih.gov This would yield 4-hydroxy-2-hydroxy-3-butenenitrile. The reactivity for hydroxylation in aliphatic compounds generally follows the order of tertiary > secondary (including allylic) > primary carbons, making the allylic position a favorable target. washington.edu

Epoxidation Mechanisms:

The carbon-carbon double bond in this compound is susceptible to enzymatic epoxidation, a reaction that forms a three-membered ring containing an oxygen atom (an epoxide). This reaction is also commonly mediated by cytochrome P450 monooxygenases and other enzymes like flavin-containing monooxygenases and peroxygenases. researchgate.netcsic.es

The mechanism of CYP-mediated epoxidation involves the transfer of an oxygen atom from the activated iron-oxo species to the double bond of the substrate. This can proceed through a concerted or a stepwise mechanism involving a radical or cationic intermediate. The result of this reaction on this compound would be the formation of 2-hydroxy-3,4-epoxybutyronitrile.

Studies on the related compound, allylnitrile, have hypothesized that CYP2E1 can mediate both α-carbon hydroxylation and epoxidation of the double bond. researchgate.net Similarly, fungal peroxygenases have been shown to be effective in the epoxidation of terminal alkenes, producing the corresponding 1,2-epoxyalkanes alongside hydroxylated byproducts. csic.es Chemo-enzymatic systems, often employing lipases to form peracids in situ, are also a well-established method for the epoxidation of olefins. mdpi.comresearchgate.net These enzymatic systems represent potential routes for the biotransformation of this compound into its epoxide derivative.

The following table summarizes the potential enzymatic hydroxylation and epoxidation reactions of this compound based on known enzymatic capabilities.

| Transformation | Substrate | Enzyme Class (Example) | Potential Product | Reaction Type |

| Allylic Hydroxylation | This compound | Cytochrome P450 Monooxygenase (e.g., CYP2D6, CYP2C19) | 4-Hydroxy-2-hydroxy-3-butenenitrile | C-H activation, Oxygen insertion |

| Epoxidation | This compound | Cytochrome P450 Monooxygenase (e.g., CYP2E1), Fungal Peroxygenase | 2-Hydroxy-3,4-epoxybutyronitrile | Oxygen transfer to a double bond |

Spectroscopic Characterization and Analytical Methodologies for 2 Hydroxy 3 Butenenitrile

Infrared (IR) Spectroscopy of 2-Hydroxy-3-butenenitrile

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its hydroxyl (-OH), nitrile (-C≡N), and vinyl (C=C) functionalities.

O-H Stretching: A prominent and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

C-H Stretching: The sp² hybridized C-H bonds of the vinyl group give rise to stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The sp³ hybridized C-H bond of the carbon bearing the hydroxyl group shows stretching vibrations just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group exhibits a sharp and intense absorption peak in the 2260-2220 cm⁻¹ region. spectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com For unsaturated nitriles like this compound, this peak is expected to be in the lower end of the range.

C=C Stretching: The carbon-carbon double bond of the vinyl group produces a stretching band around 1680-1640 cm⁻¹.

C-O Stretching: The spectrum also shows a strong C-O stretching vibration for the secondary alcohol group, which typically appears in the 1200-1000 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Vinyl (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Alkane (C-H) | C-H Stretch | < 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium |

| Alcohol (C-O) | C-O Stretch | 1200 - 1000 | Strong |

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a valuable analytical method for monitoring chemical reactions in real-time. This technique can be applied to study the formation of this compound or its subsequent reactions, such as isomerization. For instance, in nickel-catalyzed isomerization studies of similar compounds like 2-methyl-3-butenenitrile (B95465), in-situ FT-IR allows for the tracking of reactant consumption and product formation by monitoring the changes in the intensity of their characteristic IR bands. acs.orgresearchgate.net By continuously collecting spectra, kinetic profiles for the reaction can be generated, providing insights into the reaction mechanism and rates. researchgate.net This approach is equally applicable to reactions involving this compound, where the appearance of the -OH band or the disappearance of the -C≡N band could be quantitatively monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the carbon skeleton and the placement of functional groups.

The ¹H NMR spectrum of this compound (CH₂=CH-CH(OH)-C≡N) is expected to show four distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl and nitrile groups and the anisotropy of the vinyl group.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can appear over a wide range, typically between 2.0 and 5.0 ppm. Its signal is often broad and its coupling to the adjacent methine proton may not always be observed.

Methine Proton (-CH(OH)-): The proton on the carbon attached to both the hydroxyl and nitrile groups is expected to be significantly deshielded, appearing as a multiplet around 4.5-5.0 ppm. It will be split by the adjacent vinyl protons.

Vinyl Protons (=CH- and =CH₂): The three protons of the vinyl group will appear in the typical alkene region (5.0-6.5 ppm). They form a complex splitting pattern due to both geminal (between the two =CH₂ protons) and vicinal (to the =CH- proton) coupling. The =CH- proton, being coupled to three other protons, will appear as a multiplet.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH (OH)CN | ~ 4.5 - 5.0 | Multiplet (ddt) |

| =CH - | ~ 5.8 - 6.2 | Multiplet (ddd) |

| H ₂C= (trans to CH) | ~ 5.4 - 5.6 | Multiplet (dd) |

| H ₂C= (cis to CH) | ~ 5.3 - 5.5 | Multiplet (dd) |

| -OH | ~ 2.0 - 5.0 | Singlet, Broad |

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, four distinct signals are expected.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-125 ppm. libretexts.org

Hydroxylated Carbon (-CH(OH)-): The sp³-hybridized carbon atom bonded to the electronegative oxygen atom is deshielded and appears in the 60-70 ppm region.

Vinyl Carbons (C=C): The two sp²-hybridized carbons of the double bond appear in the alkene region of the spectrum. The terminal CH₂ carbon is expected around 115-125 ppm, while the internal CH carbon is found further downfield, around 130-140 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C ≡N | ~ 117 - 122 |

| -C H(OH)CN | ~ 60 - 65 |

| =C H- | ~ 130 - 135 |

| C H₂= | ~ 120 - 125 |

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). Advanced NMR techniques are crucial for investigating the stereochemistry and preferred conformations of such molecules.

Techniques like ¹H-¹H Correlation Spectroscopy (COSY) can be used to confirm the coupling relationships between adjacent protons, for example, to definitively link the methine proton signal to the signals of the vinyl protons. For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY identifies protons that are close in space, which can help determine the preferred rotational conformation (rotamer) around the single bond between the chiral center and the vinyl group. In more complex cases involving diastereomers, the comparison of ¹³C NMR chemical shifts can be a powerful tool. For related structures like aldol (B89426) adducts, distinct differences in carbon chemical shifts between syn and anti isomers have been well-established, providing a basis for stereochemical assignment. organicchemistrydata.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. For this compound, the primary chromophores expected to absorb in the UV region are the carbon-carbon double bond (C=C) of the vinyl group and, to a lesser extent, the carbon-nitrogen triple bond (C≡N) of the nitrile group.

The C=C bond typically undergoes a π → π* transition, which is strong and usually occurs in the far UV region. The presence of the hydroxyl (-OH) and nitrile (-CN) groups as auxochromes can cause a bathochromic shift (a shift to longer wavelengths) of this absorption peak. The nitrile group itself has a weak n → π* transition, also in the far UV range. While a full UV-Vis spectrum provides foundational data, the technique is most practically applied in this context as a detection method for chromatography. up.ac.za The compound's UV absorbance allows for its quantification using an HPLC system equipped with a UV-Vis detector. up.ac.za

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. The monoisotopic mass of this compound (C₄H₅NO) is 83.0371 Da. uni.lunih.gov In a mass spectrum, this would correspond to the molecular ion peak [M]⁺.

High-resolution mass spectrometry can confirm the elemental formula. The analysis of γ,δ-unsaturated β-hydroxynitriles has shown that these compounds can be studied effectively in the gas phase by mass spectrometry. nih.govresearchgate.net Fragmentation of the this compound molecular ion would be expected to proceed through characteristic pathways, including:

Loss of a hydrogen cyanide molecule (HCN): Resulting in a fragment ion with an m/z value of 56.

Loss of a water molecule (H₂O): From the hydroxyl group, leading to a fragment at m/z 65. savemyexams.com

Loss of a formyl radical (CHO): Yielding a fragment at m/z 54. savemyexams.com

Cleavage of the C-C bond between C2 and C3: This could generate fragments corresponding to the vinyl cation (C₂H₃⁺, m/z 27) and the hydroxyacetonitrile radical or vice versa.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 84.0444 |

| [M+Na]⁺ | 106.0263 |

| [M-H]⁻ | 82.0298 |

| [M+NH₄]⁺ | 101.0709 |

| [M+K]⁺ | 122.0003 |

| [M+H-H₂O]⁺ | 66.0344 |

Data sourced from PubChem CID 22060. uni.lu

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or environmental samples, enabling its purification and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.net Research has demonstrated the utility of HPLC in monitoring the stability and turnover of this compound under various pH conditions. researchgate.net For instance, HPLC analysis was used to track the degradation of this compound and the simultaneous formation of its decomposition product, acrolein. researchgate.netresearchgate.net

Typically, a reversed-phase HPLC method is employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a UV detector set to a wavelength where the analyte absorbs. This setup allows for the precise quantification of the compound's concentration over time in kinetic studies or for purity assessment. researchgate.net

Table 2: Applications of HPLC in the Analysis of this compound and Related Cyanohydrins

| Application | HPLC Method Details | Purpose | Reference |

|---|---|---|---|

| Stability Study | Isocratic elution on a C18 column with UV detection. | To determine the rate of degradation of this compound and formation of acrolein at different pH values. | researchgate.net |

| Biocatalytic Conversion | C18 column with a water/acetonitrile gradient. | To monitor the enzymatic hydrolysis of this compound to 2-hydroxy-3-butenoic acid. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. nih.gov While the hydroxyl group in this compound can sometimes require derivatization to increase volatility and prevent degradation in the hot injector port, GC-MS is a viable method for its analysis.

In a GC-MS analysis, the compound is first separated from other volatile components in a mixture as it passes through a capillary column. The retention time is a characteristic feature used for identification. After eluting from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. This technique has been successfully applied to study the tautomeric equilibria of related γ,δ-unsaturated β-hydroxynitriles in the gas phase. nih.govresearchgate.net GC-MS is particularly useful for identifying trace amounts of this compound in complex samples. tdl.org

Computational Chemistry and Theoretical Studies of 2 Hydroxy 3 Butenenitrile

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computational chemistry for determining molecular structure and energetics. These methods solve the Schrödinger equation, or a simplified form of it, to predict the electronic structure and energy of a molecule.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2-hydroxy-3-butenenitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Conformational analysis is crucial for flexible molecules like this compound, which can exist in various spatial arrangements, or conformers, due to rotation around its single bonds. A study on the related compound, 2-hydroxy-3-butynenitrile, utilized microwave spectroscopy and quantum-chemical calculations to identify three stable rotameric forms stabilized by intramolecular hydrogen bonds nih.gov. A similar approach for this compound would likely reveal different conformers based on the orientation of the hydroxyl, vinyl, and nitrile groups. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Illustrative Data) This table is a template demonstrating how data from a geometry optimization would be presented. Actual values would require specific computational studies.

| Parameter | Bond/Angle | Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C1-C2 | Value |

| C2-C3 | Value | |

| C3-N4 | Value | |

| C2-O5 | Value | |

| O5-H6 | Value | |

| Bond Angle (°) | C1-C2-C3 | Value |

| C2-C3-N4 | Value | |

| C1-C2-O5 | Value | |

| Dihedral Angle (°) | H-C1-C2-C3 | Value |

| C1-C2-O5-H6 | Value |

Understanding the electronic structure provides insight into the chemical behavior of a molecule. Methods like Natural Bond Orbital (NBO) analysis are used to analyze the electron density distribution, revealing details about chemical bonds, lone pairs, and charge distribution. For this compound, NBO analysis would quantify the charges on each atom, describe the nature of the bonding (e.g., sigma and pi bonds), and identify any significant intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrile or vinyl group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for assigning the various peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups in this compound (e.g., O-H stretch, C≡N stretch, C=C stretch).

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Illustrative Data) This table is a template showing how calculated vibrational frequencies would be presented. Actual values require specific computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|---|

| ν(O-H) | Value | Value | Value | O-H stretch |

| ν(C≡N) | Value | Value | Value | C≡N stretch |

| ν(C=C) | Value | Value | Value | C=C stretch |

| δ(C-H) | Value | Value | Value | C-H bend |

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations predict the ¹H and ¹³C NMR chemical shifts for each atom in this compound, which are essential for structural elucidation.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths observed in a UV-Vis spectrum. For this compound, this would help identify the electronic transitions associated with its chromophores, such as the vinyl and nitrile groups.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. Theoretical calculations can determine the activation energies for different possible pathways, providing insights into the reaction kinetics and selectivity. For example, computational studies could explore the mechanism of its formation from acrolein and cyanide or its subsequent reactions involving the hydroxyl or nitrile functionalities.

Transition State Analysis and Reaction Pathways

Theoretical calculations are instrumental in elucidating the reaction mechanisms involved in the synthesis and transformation of this compound. A primary focus is the formation of the cyanohydrin itself, which typically involves the nucleophilic addition of a cyanide ion to an aldehyde or ketone. In the case of this compound, the precursor is acrolein.

The reaction pathway is characterized by identifying the geometries and energies of reactants, intermediates, transition states, and products. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly used for these calculations. The mechanism of cyanohydrin formation begins with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde libretexts.orglibretexts.orgyoutube.com. This attack leads to the formation of a tetrahedral alkoxide ion intermediate. Subsequently, this intermediate is protonated, often by a molecule like hydrogen cyanide (HCN) that can regenerate the cyanide catalyst, to yield the final cyanohydrin product libretexts.orglibretexts.orgyoutube.com.

Transition state analysis helps to determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. For the hydrocyanation of aldehydes, computational models can locate the transition state for the concerted mechanism and calculate the activation free energy barrier nih.gov. These theoretical models are validated by comparing the calculated energy barriers and predicted stereoselectivities with experimental findings nih.gov.

| Reaction Step | Description | Typical Computational Method | Calculated Parameters |

|---|---|---|---|

| Nucleophilic Attack | The cyanide anion (CN-) attacks the carbonyl carbon of the aldehyde. | DFT (e.g., B3LYP/6-31G*) | Geometry of the transition state (TS1), Activation Energy (ΔG‡) |

| Intermediate Formation | Formation of a tetrahedral alkoxide intermediate. | DFT Geometry Optimization | Structure and stability of the intermediate |

| Protonation | The alkoxide intermediate is protonated by a proton source (e.g., HCN). | DFT with solvent model | Geometry of the transition state (TS2), Reaction Energy (ΔG) |

| Product Formation | Formation of the final cyanohydrin product. | DFT Frequency Calculation | Vibrational frequencies, Confirmation of stable product |

Ligand Effects and Catalytic Cycle Investigations in Nitrile Transformations

The synthesis of chiral cyanohydrins, including this compound, often employs catalysts to control the enantioselectivity of the reaction. Computational studies are vital for understanding how these catalysts, particularly the associated ligands, influence the reaction outcome. Theoretical investigations can model the entire catalytic cycle, providing a step-by-step understanding of the catalyst's role.

A variety of catalysts, often metal complexes with chiral ligands, are used for asymmetric cyanohydrin synthesis researchgate.netresearchgate.net. Examples include complexes of titanium, vanadium, and nickel with ligands such as salen or phosphine (B1218219) derivatives researchgate.netrsc.org. Computational chemistry is used to explore how these ligands create a chiral environment around the metal center. This modeling helps to explain why one enantiomer of the product is formed preferentially.

Studies investigate the interactions between the catalyst, the aldehyde substrate (acrolein), and the cyanide source. By calculating the energies of the transition states leading to the different stereoisomers, researchers can predict the enantiomeric excess (ee) of the reaction. These calculations often show that the preferred reaction pathway has a lower activation energy barrier due to more favorable steric and electronic interactions within the catalyst-substrate complex nih.gov. For instance, bimetallic salen complexes have been studied, where two metal ions may work in concert to activate the carbonyl compound and organize the cyanide nucleophile for a stereoselective attack researchgate.net.

| Ligand Class | Metal Center Example | Computational Focus | Predicted Outcome |

|---|---|---|---|

| Salen Ligands | Titanium (Ti), Manganese (Mn) | Modeling of catalyst-aldehyde binding, transition state energies for R/S products. researchgate.net | Rationalization of high enantioselectivity. |

| BINOL | Lithium (Li), Titanium (Ti) | Analysis of the chiral pocket and non-covalent interactions. wikipedia.org | Prediction of product stereochemistry. |

| Phosphine Ligands | Nickel (Ni) | Screening of bulky, electron-rich ligands for reactivity in C-CN bond cleavage. rsc.org | Identification of optimal ligand for catalytic efficiency. |

| Cyclic Dipeptides | N/A (Organocatalyst) | Investigation of hydrogen bonding and π-π stacking interactions. nih.gov | Elucidation of the mechanism for catalysis and autoinduction. |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanical methods are excellent for detailing electronic structure and reaction pathways, they are often too computationally expensive to model the dynamic behavior of molecules in solution. Molecular Dynamics (MD) simulations fill this gap by modeling the movement of atoms and molecules over time, providing a detailed picture of solvent effects and intermolecular interactions. nih.govnih.gov

For a molecule like this compound, MD simulations can be used to study:

Solvation Structure: How solvent molecules (e.g., water, toluene) arrange themselves around the solute. This is particularly important for understanding the hydrogen bonding interactions involving the hydroxyl (-OH) group and the polar nitrile (-CN) group.

Conformational Analysis: The molecule can adopt various shapes or conformations due to rotation around its single bonds. MD simulations can explore the conformational landscape and determine the most stable conformations in a given solvent.

Diffusion and Transport Properties: These simulations can predict how the molecule moves through a solution, which is relevant for understanding reaction kinetics.

MD simulations have been successfully applied to understand the stability of catalyst dimers in non-polar solvents, which was found to be crucial for achieving high enantioselectivity in cyanohydrin synthesis nih.gov. Similarly, simulations of nitrile-containing polymers have been used to analyze properties like binding energy and free volume, linking molecular interactions to macroscopic properties nih.gov. These approaches could be directly applied to this compound to understand how its interactions with the solvent environment influence its stability and reactivity.

In Silico Screening and Design of New Reaction Systems

Computational chemistry is increasingly used not just to understand existing systems but also to discover new ones. In silico screening involves using computational methods to evaluate large virtual libraries of molecules—such as potential catalysts or ligands—for a desired property before committing to expensive and time-consuming experimental synthesis.

For reactions involving this compound, this approach could be used to:

Discover Novel Catalysts: A virtual library of metal-ligand complexes could be screened for their predicted ability to catalyze the synthesis of this compound with high yield and enantioselectivity. Properties like the binding energy of the substrate to the catalyst and the activation energy of the rate-determining step would be calculated to rank the candidates.

Optimize Reaction Conditions: Theoretical calculations can help predict how changes in solvent or temperature might affect reaction outcomes, guiding the design of more efficient experimental procedures.

Design New Transformations: By understanding the fundamental reactivity of the nitrile and hydroxyl groups through computational analysis, new reactions could be designed. For example, theoretical studies might explore the feasibility of various C-C bond-forming reactions or functional group transformations involving this compound as a substrate.

This predictive power accelerates the discovery process, allowing researchers to focus their experimental efforts on the most promising candidates identified through computational screening.

Applications of 2 Hydroxy 3 Butenenitrile As a Synthetic Intermediate in Organic Chemistry

Building Block for Complex Organic Molecules